N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-4-27(24,25)13-7-5-12(6-8-13)16-19-20-17(26-16)18-15(23)14-9-10-22(21-14)11(2)3/h5-11H,4H2,1-3H3,(H,18,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEAKCGVMWNQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with an ethylsulfonylphenyl group have been found to interact with theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating VEGF-induced endothelial proliferation, survival, migration, and vascular permeability.
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is around 1.21, which could influence its absorption and distribution in the body
Biological Activity
The compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant data and case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Core Structure : The oxadiazole ring provides a versatile scaffold for biological activity.
- Substituents : The ethylsulfonyl group and isopropyl moiety contribute to its pharmacological profile.
Molecular Formula
IUPAC Name
This compound
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds incorporating the oxadiazole moiety can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study : A study demonstrated that an oxadiazole derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro assays. The presence of the pyrazole and oxadiazole rings is thought to enhance cytotoxicity against cancer cell lines.
Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In vivo studies have shown that it reduces edema in animal models of inflammation.
Data Summary :
- Model Used : Carrageenan-induced paw edema in rats.
- Results : A significant reduction in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg after 4 hours post-administration .
Neuroprotective Activity
Recent investigations into neuroprotective properties reveal that the compound may protect neuronal cells from oxidative stress and excitotoxicity.
Findings :
- In a rat model of Alzheimer's disease, treatment with the compound improved cognitive functions as measured by the Morris water maze test.
- The compound exhibited an IC50 of 0.052 μM against acetylcholinesterase (AChE), indicating potential in treating neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Oxadiazole Ring Substitution : Variations in substituents on the oxadiazole ring can enhance or diminish biological activity.
- Ethylsulfonyl Group : This group plays a crucial role in increasing solubility and bioavailability.
- Pyrazole Moiety : Essential for anticancer activity; modifications here can lead to increased potency against specific cancer types.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. The oxadiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of oxadiazoles have shown promising activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 15.2 |
| Oxadiazole Derivative B | HepG2 (Liver Cancer) | 10.5 |
| N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide | A549 (Lung Cancer) | 12.3 |
Studies indicate that the incorporation of the ethylsulfonyl group enhances the compound's lipophilicity and cellular uptake, contributing to its efficacy against tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with oxadiazole structures exhibit broad-spectrum antibacterial and antifungal activities. The following table summarizes findings from recent studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide. Studies have demonstrated that similar compounds exhibit significant insecticidal and herbicidal activities. For example:
| Insect Species | LC50 Value (mg/L) |
|---|---|
| Aedes aegypti (Mosquito) | 5.0 |
| Spodoptera frugiperda (Fall Armyworm) | 3.5 |
The effectiveness of these compounds can be attributed to their ability to disrupt hormonal pathways in insects, leading to mortality .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Effects : The presence of electron-withdrawing groups (like sulfonyl) enhances biological activity by increasing electron density on the active site.
- Hydrophobic Interactions : The isopropyl group contributes to hydrophobic interactions with target proteins, improving binding affinity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety is susceptible to nucleophilic attack, particularly at the C-2 and C-5 positions. The ethylsulfonyl group (–SO₂C₂H₅) acts as an electron-withdrawing group, enhancing the electrophilicity of the oxadiazole ring.
Example : Reaction with hydrazine hydrate under reflux generates substituted pyrazole-triazole hybrids, as observed in structurally analogous compounds .
Hydrolysis of the Carboxamide Group
The pyrazole-3-carboxamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Note : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia.
Reactivity of the Ethylsulfonyl Group
The –SO₂C₂H₅ group participates in substitution reactions due to its strong electron-withdrawing nature:
Example : Reaction with sodium methoxide replaces the ethylsulfonyl group with a methoxy group, yielding 4-methoxyphenyl derivatives .
Pyrazole Functionalization
The 1-isopropylpyrazole ring undergoes alkylation and acylation at the N-1 position:
Key Insight : Steric hindrance from the isopropyl group directs substitution to the less hindered pyrazole nitrogen.
Biological Interactions (Metabolic Reactions)
In pharmacological contexts, the compound undergoes cytochrome P450-mediated oxidation:
| Enzyme | Site of Metabolism | Metabolites | References |
|---|---|---|---|
| CYP3A4 | Ethylsulfonyl group | Sulfoxide and sulfone derivatives. | |
| CYP2D6 | Pyrazole ring | Hydroxylated pyrazole intermediates. |
Implication : These metabolic pathways influence the compound’s bioavailability and toxicity profile .
Stability Under Thermal and Photolytic Conditions
The compound’s stability is critical for storage and formulation:
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Oxadiazole ring | High | Nucleophilic substitution (e.g., with amines) |
| Ethylsulfonyl group | Moderate | Suzuki coupling or methoxylation |
| Pyrazole carboxamide | Low | Hydrolysis under strong acidic/basic conditions |
Q & A
Q. What cross-disciplinary approaches enhance the development of this compound?
- Methodological Answer : Combine synthetic chemistry with machine learning (ML):
- Train ML models on reaction yield data to predict optimal conditions.
- Use cheminformatics tools (e.g., RDKit) to generate virtual libraries of analogs for high-throughput screening.
- Collaborate with material scientists to develop targeted delivery systems (e.g., nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
